molecular formula C24H20ClN3O4 B11684292 4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one

4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11684292
M. Wt: 449.9 g/mol
InChI Key: YOMQUOSJWNMOFX-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a nitrophenyl group, and a tetrahydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzoyl chloride with a suitable amine to form an amide intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydroquinoxalinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted derivatives from reduction reactions and different substituted quinoxalinones from nucleophilic substitution reactions.

Scientific Research Applications

4-(4-CHLOROBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorobenzoyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its tetrahydroquinoxalinone core provides a stable framework for further modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-(4-chlorobenzoyl)-3,3-dimethyl-1-[(4-nitrophenyl)methyl]quinoxalin-2-one

InChI

InChI=1S/C24H20ClN3O4/c1-24(2)23(30)26(15-16-7-13-19(14-8-16)28(31)32)20-5-3-4-6-21(20)27(24)22(29)17-9-11-18(25)12-10-17/h3-14H,15H2,1-2H3

InChI Key

YOMQUOSJWNMOFX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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